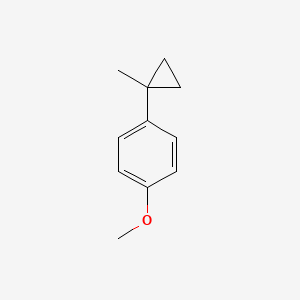

1-Methoxy-4-(1-methylcyclopropyl)benzene

Description

Properties

CAS No. |

63340-01-2 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-methoxy-4-(1-methylcyclopropyl)benzene |

InChI |

InChI=1S/C11H14O/c1-11(7-8-11)9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3 |

InChI Key |

YDPONOLPXBJBIJ-UHFFFAOYSA-N |

SMILES |

CC1(CC1)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC1(CC1)C2=CC=C(C=C2)OC |

Other CAS No. |

63340-01-2 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Methoxy-4-(1-methylcyclopropyl)benzene is utilized in the synthesis of various organic compounds due to its unique structural properties. Its cyclopropyl group allows for interesting reactivity patterns in cyclopropanation reactions. For instance, a recent study demonstrated the effectiveness of this compound in palladium-catalyzed reactions, leading to high yields of substituted products . The selectivity and efficiency observed in these reactions make it a valuable intermediate in organic synthesis.

Flavor and Fragrance Industry

The compound is recognized for its potential applications in the flavor and fragrance industry. It has been noted for its pleasant aroma, which resembles that of anise and is beneficial for enhancing flavors in food products. The compound's presence has been documented in various natural sources, contributing to its use as a flavoring agent . Its low toxicity profile further supports its application in consumer products.

Research has indicated that compounds similar to this compound exhibit biological activities, including antimicrobial properties. Studies have shown that methoxy-substituted phenolic compounds can inhibit bacterial growth, suggesting potential applications in pharmaceuticals and food preservation .

Case Study 1: Synthesis of Cyclopropane Derivatives

In a study focused on the synthesis of cyclopropane derivatives, researchers employed this compound as a starting material. The reaction involved palladium-catalyzed alkynylation, yielding various functionalized cyclopropanes with high regioselectivity and efficiency. This approach highlighted the compound's versatility as a building block in complex organic molecules .

Case Study 2: Flavor Enhancement in Food Products

A comprehensive analysis of flavor compounds revealed that this compound contributes significantly to the flavor profile of certain foods, particularly those with anise-like qualities. Its use was validated through sensory evaluation tests, where it was found to enhance the overall taste experience without overpowering other flavors .

Comparison with Similar Compounds

Substituent Variations in Methoxy-Substituted Benzene Derivatives

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Structural Isomerism : this compound and 1-(cyclopropylmethyl)-4-methoxybenzene share the same molecular formula but differ in substituent connectivity. The former has a methyl group directly attached to the cyclopropane ring, while the latter features a methylene bridge between the cyclopropane and benzene ring .

- Steric and Electronic Effects : The cyclopropane ring in the target compound introduces ring strain, enhancing reactivity in ring-opening or addition reactions compared to isopropyl or alkenyl substituents .

Reactivity and Chemical Behavior

Oxidation Reactions

- 1-Methoxy-4-(1-methylethyl)benzene (isopropyl-substituted analog) undergoes oxidation with N-hydroxyphthalimide (NHPI) catalysts to yield hydroperoxides (73% yield) and ketones (11% yield) at 60–120°C . The isopropyl group’s tertiary C-H bonds are more susceptible to radical-mediated oxidation.

- This compound: No direct oxidation data is available, but cyclopropane rings typically exhibit unique reactivity due to strain. They may undergo ring-opening under strong acidic or oxidative conditions, forming diradical intermediates .

Electrochemical and Cycloaddition Reactions

- 1-Methoxy-4-(1-propenyl)benzene (anethole) participates in electrochemical cycloadditions to form cyclobutane derivatives (e.g., compound 27 in ), leveraging its conjugated double bond .

- Cyclopropane-containing analogs : The target compound’s cyclopropane ring could enable strain-driven [2+2] cycloadditions, though this remains unexplored in the provided evidence.

Preparation Methods

General Strategy

The key synthetic approach to 1-methoxy-4-(1-methylcyclopropyl)benzene involves introducing a cyclopropyl moiety onto a para-methoxybenzene derivative. This is typically achieved by cyclopropanation of an allyl or vinyl precursor bearing the methoxy group.

Synthesis of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene Intermediate

- Starting from 1-methoxy-4-allylbenzene (4-allylanisole), cyclopropanation with bromoform and base (NaOH) in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride yields 1-((2,2-dibromocyclopropyl)methyl)-4-methoxybenzene.

- This intermediate is then subjected to halogen-metal exchange and elimination steps using strong bases like n-butyllithium at very low temperatures (-95 °C) to form 1-((2-bromo-2-methylcyclopropyl)methyl)-4-methoxybenzene.

- Finally, treatment with potassium tert-butoxide in DMSO at elevated temperatures (60 °C) induces elimination to form the methylenecyclopropyl derivative 1-methoxy-4-((2-methylenecyclopropyl)methyl)benzene, a close precursor to the target compound.

Reduction to this compound

- The methylenecyclopropyl intermediate can be selectively reduced using phenylsilane in the presence of copper acetate and Xantphos ligand in acetonitrile under inert atmosphere.

- The reaction is typically performed at sub-zero temperatures (-30 °C to 0 °C) for several hours to yield the saturated cyclopropyl derivative this compound.

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| Cyclopropanation | Bromoform, NaOH, benzyltriethylammonium chloride, CH2Cl2, room temp, 3 days | Formation of dibromocyclopropyl intermediate |

| Halogen-metal exchange & elimination | n-Butyllithium, THF, -95 °C to rt, overnight | Conversion to bromo-methylcyclopropyl derivative |

| Base-induced elimination | KOtBu, DMSO, 60 °C | Formation of methylenecyclopropylbenzene |

| Reduction | Phenylsilane, Cu(OAc)2, Xantphos, CH3CN, -30 °C to 0 °C, 12 h | Formation of this compound |

Alternative Synthetic Routes and Related Methods

Cyclopropylation via Acid Chloride and Organometallic Reagents

- Preparation of cyclopropyl ketones such as 2,2-dichloro-1-methylcyclopropyl(phenyl)methanone via reaction of acid chlorides with Grignard reagents has been reported.

- Subsequent nucleophilic additions using aryl lithium reagents can introduce substituted aromatic groups, including methoxyphenyl, leading to cyclopropyl-substituted aromatic alcohols that can be further transformed.

- Although this method is more complex and indirect, it offers stereochemical control and access to diverse substituted cyclopropyl derivatives.

Preparation of 1-Methylcyclopropyl Carboxylic Acid as a Building Block

- A related approach involves synthesizing 1-methylcyclopropyl carboxylic acid from methacrylic acid derivatives via cyclopropylation with trihalides under alkaline conditions, followed by halogen removal and hydrolysis steps.

- This acid or its derivatives can be used as intermediates for further functionalization toward the target compound.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclopropanation of 4-allylanisole + elimination + reduction | 4-Allylanisole, bromoform | NaOH, benzyltriethylammonium chloride, nBuLi, KOtBu, phenylsilane, Cu(OAc)2, Xantphos | Multi-step, low temp (-95 °C), inert atmosphere | Direct route, good yields, well-studied | Requires low temp and air-free techniques |

| Organometallic addition to cyclopropyl ketones | Acid chlorides, Grignard reagents | Mg, nBuLi, various aryl halides | Low temp (-78 °C), chromatography purification | Stereoselective, versatile | Multi-step, more complex |

| Cyclopropyl carboxylic acid synthesis | Methacrylic acid derivatives | Trihalides, alkali, metal sodium | Mild, cost-effective | High purity intermediates | Indirect for target compound |

Research Findings and Analytical Data

- The reduction step using phenylsilane and copper catalysis yields the target compound with high selectivity and purity, confirmed by NMR and chromatographic analysis.

- NMR data from intermediates confirm the formation of cyclopropyl and methylenecyclopropyl groups, with characteristic chemical shifts for cyclopropyl protons and carbons.

- The use of phase transfer catalysts and controlled low-temperature organolithium chemistry is critical for successful cyclopropyl ring formation and subsequent functionalization.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for 1-Methoxy-4-(1-methylcyclopropyl)benzene, and how can purity be validated? Category: Basic Research Methodological Answer: Synthesis typically involves cyclopropanation of a pre-functionalized benzene derivative. For example:

Cyclopropane introduction : Use a vinyl ether intermediate reacted with a methylcyclopropane precursor via transition-metal catalysis (e.g., Pd or Cu) .

Methoxy group retention : Protect the methoxy group during synthesis using trimethylsilyl (TMS) groups to avoid demethylation under acidic/basic conditions.

Purity validation :

- GC-MS or HPLC with a polar stationary phase (e.g., C18) to resolve cyclopropane-containing analogs.

- NMR (¹H/¹³C) to confirm the methylcyclopropyl group’s stereochemistry and methoxy position .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized for introducing the methylcyclopropyl group without degrading the methoxy substituent? Category: Advanced Research Methodological Answer:

- Catalyst screening : Test Pd(PPh₃)₄ or CuI with ligands (e.g., Xantphos) to enhance cyclopropane coupling efficiency .

- Temperature control : Maintain reactions at 60–80°C to balance reactivity and stability (higher temperatures risk methoxy cleavage) .

- Solvent selection : Use aprotic solvents (e.g., DMF or THF) to minimize nucleophilic attack on the methoxy group. Monitor by TLC or in situ FTIR for intermediate stability .

Stability and Reactivity Analysis

Q: What conditions destabilize this compound, and how can decomposition be mitigated? Category: Basic Research Methodological Answer:

- Key instabilities :

- Mitigation : Store under inert gas (N₂/Ar) at 2–8°C in amber glass to block UV-induced radical reactions .

Advanced Mechanistic Studies

Q: How does the methylcyclopropyl group influence electronic properties in catalytic applications? Category: Advanced Research Methodological Answer:

- Computational modeling : Use DFT (e.g., Gaussian or ORCA) to map electron density distribution. The cyclopropane’s ring strain increases electrophilicity at the benzene ring’s para position .

- Experimental validation : Compare reaction rates with non-cyclopropane analogs in Pd-catalyzed cross-couplings. Electrochemical methods (e.g., cyclic voltammetry) quantify HOMO/LUMO shifts .

Contradictory Data Resolution

Q: How to address discrepancies in reported toxicity profiles of cyclopropane-containing aromatics? Category: Advanced Research Methodological Answer:

- Contextual analysis : Note that this compound lacks full toxicological data, but analogs (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) show Category 4 acute toxicity (oral/dermal/inhalation) .

- Mitigation strategies :

Analytical Method Development

Q: Which advanced techniques differentiate this compound from structural isomers? Category: Advanced Research Methodological Answer:

- Chromatography : UPLC with a chiral column (e.g., Chiralpak IA) to separate enantiomers arising from cyclopropane stereochemistry .

- Spectroscopy :

- IR : Look for C-O-C stretching (~1250 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) .

- HRMS : Exact mass (calc. for C₁₁H₁₄O: 162.1045) distinguishes it from methoxy-tert-butyl analogs .

Environmental Impact Assessment

Q: What protocols assess the environmental persistence of this compound? Category: Basic Research Methodological Answer:

- OECD 301 tests : Measure biodegradability in aqueous media (28-day incubation). Anticipate low degradation due to aromatic stability .

- Soil mobility : Use column leaching experiments with HPLC-UV to track compound migration in loam/sandy soils .

Data Reproducibility Challenges

Q: Why might synthetic yields vary across studies, and how can reproducibility be improved? Category: Advanced Research Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.